molecular formula C9H16BF3KNO4 B2374719 Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide CAS No. 1809638-85-4

Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide

Cat. No.: B2374719
CAS No.: 1809638-85-4
M. Wt: 309.13
InChI Key: AGFKZCYDSRFQJZ-UHFFFAOYSA-N
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Description

Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a potassium trifluoroborate salt with a structurally complex anion. The anion features:

  • A trifluoroborate core (BF₃⁻) bonded to a propyl chain.
  • A tert-butoxycarbonylamino (Boc) group at the 2-position of the propyl chain, derived from 2-methylpropan-2-yl (tert-butyl).
  • A methoxy group (OCH₃) and 3-oxo (ketone) moiety at the 3-position.

This compound is likely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where trifluoroborate salts serve as stable, air-tolerant alternatives to boronic acids. The Boc group and methoxy substituents may influence steric and electronic properties, affecting reactivity and stability .

Properties

IUPAC Name

potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO4.K/c1-9(2,3)18-8(16)14-6(7(15)17-4)5-10(11,12)13;/h6H,5H2,1-4H3,(H,14,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFKZCYDSRFQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C(=O)OC)NC(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is a specialized organoboron compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroborate group, which enhances its reactivity and interaction with biological targets. Its unique structural attributes make it a candidate for various biochemical applications.

Property Description
Molecular FormulaC₁₃H₁₈BF₃N₂O₃
Molar MassApproximately 305.09 g/mol
Functional GroupsTrifluoroborate, methoxy, and carbamate

Potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide is hypothesized to interact with specific enzymes and receptors, potentially modulating their activity. The trifluoroborate moiety may facilitate non-covalent interactions that influence various biochemical pathways.

Enzyme Interaction

Research indicates that organotrifluoroborates can act as inhibitors of serine proteases, showing competitive and reversible inhibition patterns. These findings suggest that potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide may similarly affect enzyme activity through specific binding interactions .

Toxicological Investigations

A study examining the toxicological profile of related organotrifluoroborates revealed no significant adverse effects on liver and kidney function in animal models at tested doses. Parameters such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels remained stable, indicating a favorable safety profile .

Case Studies

  • Antinociceptive Properties : In vivo studies on related compounds demonstrated antinociceptive effects independent of the cholinergic or opioid systems. This suggests a potential for potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide to modulate pain pathways without significant side effects .
  • Pharmacological Applications : The compound's ability to modify biomolecules makes it suitable for studying biological processes, including drug design and development.

Summary of Research Findings

The following table summarizes key findings from various studies related to potassium; trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide:

Study Focus Findings
Enzyme InhibitionCompetitive inhibition of serine proteases observed
ToxicologyNo significant liver or kidney toxicity at tested doses
AntinociceptionEffective pain modulation without affecting motor performance

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally analogous potassium trifluoroborates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity
Target Compound C₁₀H₁₆BF₃KNO₄* ~292.1† 3-methoxy, 2-(tert-butoxycarbonylamino), 3-oxo Not provided N/A
Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate C₈H₁₆BF₃KNO₂ 236.09 3-(tert-butoxycarbonylamino)propyl 1577289-26-9 95%
Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate C₉H₁₀BF₃KNO 259.09 3-oxo, 3-phenylaminopropyl 1174338-61-4 Not specified
Potassium trifluoro(5-oxohexyl)boranuide C₆H₁₁BF₃KO 230.06 5-oxohexyl 329976-78-5 100%
Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate C₉H₉BBrF₃KNO 322.99 3-oxo, 3-(2-bromophenylamino)propyl 1705578-22-8 Not specified

*Deduced formula based on substituents; †Estimated based on analogous compounds.

Key Differences and Implications

Substituent Complexity: The target compound’s Boc-protected amine and methoxy-ketone system distinguish it from simpler analogs like the tert-butyl carbamate derivative . These groups may enhance steric hindrance, reducing reactivity in cross-coupling but improving stability. In contrast, phenylamino or bromophenylamino derivatives prioritize electronic modulation for aryl coupling reactions.

Molecular Weight and Solubility: Higher molecular weight (~292.1 g/mol) compared to simpler analogs (e.g., 230.06 g/mol for the 5-oxohexyl derivative ) suggests lower solubility in non-polar solvents, necessitating polar aprotic solvents for reactions.

Stability and Reactivity: The Boc group is hydrolytically labile under acidic conditions, enabling deprotection in situ, whereas the methoxy group may stabilize the boron center against hydrolysis . Strong oxidizers are incompatible with most trifluoroborates, as noted in safety data for related compounds .

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